8-ethyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
8-ethyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves the cyclocondensation of 2-aminobenzothiazole with ethyl acetoacetate and an aromatic aldehyde. The reaction is often carried out in the presence of a catalyst such as l-proline under solvent-free conditions. This method offers advantages such as short reaction time, no side products, and easy work-up .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-ethyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
8-ethyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-ethyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
8-ethyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one can be compared with other pyrimido[2,1-b][1,3]benzothiazole derivatives:
Properties
Molecular Formula |
C18H14N2OS |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
8-ethyl-3-phenylpyrimido[2,1-b][1,3]benzothiazol-4-one |
InChI |
InChI=1S/C18H14N2OS/c1-2-12-8-9-15-16(10-12)22-18-19-11-14(17(21)20(15)18)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
KYTRFLFJKNKTNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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